molecular formula H80Mo12N3O41P-6 B8821683 Ammonium phosphomolybdate hydrate CAS No. 54723-94-3

Ammonium phosphomolybdate hydrate

Cat. No.: B8821683
CAS No.: 54723-94-3
M. Wt: 1961.0 g/mol
InChI Key: BIQVMZMYTFVCJZ-UHFFFAOYSA-H
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Description

Ammonium phosphomolybdate hydrate (APMH), with the chemical formula H₁₂Mo₁₂N₃O₄₀P·xH₂O and CAS number 54723-94-3, is a yellow, crystalline, water-insoluble compound . It is widely utilized in analytical chemistry for phosphorus estimation due to its ability to form a distinctive yellow precipitate with phosphate ions under acidic conditions . Additionally, APMH serves as a catalyst in electrocatalysts for hydrogen evolution reactions and as a slow-release molybdenum source in agricultural seed coatings . Its thermal decomposition behavior has been studied extensively, revealing stability up to 500°C under controlled conditions .

Properties

CAS No.

54723-94-3

Molecular Formula

H80Mo12N3O41P-6

Molecular Weight

1961.0 g/mol

IUPAC Name

azane;molybdenum;trihydroxide;phosphate;tetratriacontahydrate

InChI

InChI=1S/12Mo.3H3N.H3O4P.37H2O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;3*1H3;(H3,1,2,3,4);37*1H2/p-6

InChI Key

BIQVMZMYTFVCJZ-UHFFFAOYSA-H

Canonical SMILES

N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Origin of Product

United States

Preparation Methods

Acid Concentration

The nitric acid concentration directly impacts precipitate composition. Below 0.6 N, ammonium nitromolybdate (NH₄NO₃·4MoO₃) forms as an impurity, while concentrations exceeding 2.5 N promote the co-precipitation of hydrated molybdenum trioxide (MoO₃·H₂O).

Ammonium Nitrate Role

Ammonium nitrate acts as a stabilizing agent, preventing the hydrolysis of molybdate ions and ensuring a homogeneous precipitate. A minimum concentration of 1.0 M is required to suppress side reactions.

Drying Conditions

Drying at 150–180°C removes lattice water without decomposing the heteropolyanion structure. Prolonged heating above 250°C initiates decomposition to MoO₃ and NH₃, as evidenced by thermogravimetric analysis (TGA).

Advanced Synthesis Techniques

Sol-Gel Modification

Functionalization with aluminosilicate supports, as described in catalyst preparation, involves impregnating the support with an ammonium phosphomolybdate solution followed by calcination. This enhances surface area and stability for gas-phase reactions.

Characterization and Quality Control

X-Ray Diffraction (XRD)

The crystalline structure should match reference patterns for (NH₄)₃PMo₁₂O₄₀·xH₂O, with characteristic peaks at 2θ = 10.5°, 21.8°, and 26.3°.

Fourier-Transform Infrared Spectroscopy (FTIR)

Key vibrational bands include:

  • P–O stretching at 1060 cm⁻¹

  • Mo–O–Mo bridging at 870 cm⁻¹

  • NH₄⁺ symmetric bending at 1400 cm⁻¹.

Elemental Analysis

Inductively coupled plasma (ICP) confirms the Mo:P ratio (theoretical 12:1), while gravimetric analysis determines hydrate content (x = 3–4).

Industrial and Environmental Applications

Catalyst Preparation

This compound serves as a precursor for aluminosilicate-supported catalysts used in glycerol dehydration to acrolein. The supported catalysts exhibit >80% selectivity at 300°C.

Environmental Remediation

Microporous variants degrade tetracycline antibiotics via oxidative pathways, achieving >90% removal under ambient conditions. The activity correlates with surface Brønsted acidity and Mo⁶+ redox sites.

Challenges and Recommendations

  • Impurity Control : Strict adherence to nitric acid and ammonium nitrate concentrations is essential to avoid MoO₃ or ammonium nitromolybdate impurities.

  • Scale-Up Considerations : Batch reproducibility requires precise pH and temperature monitoring, particularly in industrial settings.

  • Research Gaps : Exploration of solvent-free synthesis and mechanochemical methods could reduce environmental impact.

Chemical Reactions Analysis

Ammonium phosphomolybdate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its redox activity, which is attributed to the [PMo₁₂O₄₀]³⁻ anion. This anion can act as an electron reservoir, making it useful in redox reactions .

Scientific Research Applications

Catalytic Applications

Aluminosilicate-Supported Catalysts
Ammonium phosphomolybdate hydrate is widely used to prepare aluminosilicate-supported heteropolyacid catalysts. These catalysts are particularly effective in the dehydration of glycerol to produce acrolein, a key intermediate in the synthesis of various chemicals and polymers .

Microporous Catalysts for Antibiotic Degradation
Recent studies have demonstrated the efficacy of microporous ammonium phosphomolybdate as a catalyst for the oxidative degradation of tetracycline antibiotics under ambient conditions. This application highlights its potential in environmental chemistry, particularly for wastewater treatment .

Analytical Chemistry

Quantitative Analysis of Phosphoric Acid
this compound is employed in the quantitative analysis of phosphoric acid through precipitation methods. It facilitates the separation of phosphoric acid from other substances, allowing for accurate measurement and analysis . The precipitation process involves dissolving the ammonium phosphomolybdate in ammonia water, followed by the precipitation of phosphoric acid as magnesium ammonium phosphate .

Environmental Remediation

Inorganic Ion Exchange
This compound serves as an inorganic ion exchanger, particularly in the removal of cesium from liquid waste streams. Its ability to selectively bind cesium ions makes it valuable in nuclear waste management and environmental cleanup efforts .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
CatalysisPreparation of aluminosilicate-supported catalystsEffective for glycerol dehydration to acrolein
Antibiotic DegradationMicroporous catalyst for tetracycline degradationEnvironmental remediation under ambient conditions
Analytical ChemistryQuantitative analysis of phosphoric acidAccurate separation and measurement
Environmental RemediationInorganic ion exchanger for cesium removalValuable in nuclear waste management

Case Studies

  • Dehydration of Glycerol
    In a study conducted by researchers at Kyoto University, this compound was utilized in the gas-phase dehydration of glycerol to acrolein. The results indicated high conversion rates and selectivity, showcasing its effectiveness as a catalyst in organic synthesis .
  • Wastewater Treatment
    A recent investigation into the use of ammonium phosphomolybdate as an ion exchange material revealed its potential to significantly reduce cesium concentrations in contaminated water sources. This application demonstrates its role in addressing environmental challenges associated with radioactive waste .
  • Phosphoric Acid Analysis
    A comprehensive analysis involving various concentrations of ammonium phosphate and ammonium nitrate showed that ammonium phosphomolybdate effectively precipitates phosphoric acid, allowing for precise quantification despite initial challenges related to hydration levels .

Mechanism of Action

The mechanism of action of ammonium phosphomolybdate hydrate is primarily based on its redox activity. The [PMo₁₂O₄₀]³⁻ anion can accept and donate electrons, making it an effective catalyst and ion exchanger. The molecular targets and pathways involved include the reduction of Mo(VI) to Mo(V) under UV irradiation, which alters the compound’s dielectric properties .

Comparison with Similar Compounds

Chemical Structure and Composition

Compound Chemical Formula Cation Key Components
Ammonium phosphomolybdate hydrate H₁₂Mo₁₂N₃O₄₀P·xH₂O NH₄⁺ Mo, P, NH₄⁺
Potassium phosphomolybdate K₃PMo₁₂O₄₀·xH₂O K⁺ Mo, P, K⁺
Sodium phosphomolybdate hydrate Na₃PMo₁₂O₄₀·xH₂O Na⁺ Mo, P, Na⁺
Ammonium molybdate tetrahydrate (NH₄)₆Mo₇O₂₄·4H₂O NH₄⁺ Mo, NH₄⁺ (no phosphate)

Key Differences :

  • APMH contains both phosphate and molybdate ions, whereas ammonium molybdate lacks phosphate .
  • Cation type (NH₄⁺ vs. K⁺/Na⁺) influences solubility and reactivity. For example, sodium phosphomolybdate is water-soluble, unlike APMH .

Solubility and Reactivity

Compound Solubility in Water Solubility in Alkaline Solutions Reactivity with Silicic Acid
APMH Insoluble Soluble Forms co-precipitates
Sodium phosphomolybdate Soluble Soluble Not documented
Ammonium molybdate Soluble Soluble No interference

Thermal Stability and Decomposition

Compound Decomposition Temperature Byproducts
APMH ~500°C (calcination) MoO₃, NH₃, H₂O
Molybdenum trioxide (MoO₃) 795°C (melting point) Stable up to melting
Sodium phosphomolybdate 98°C (decomposes) MoO₃, NaPO₃

Functional Implications :

  • APMH’s stability at high temperatures (~500°C) enables its use in electrocatalyst synthesis via calcination .
  • Sodium phosphomolybdate’s lower decomposition temperature limits high-temperature applications .

Performance Metrics :

  • In electrocatalysis, APMH-derived nanofiber mats exhibit superior hydrogen evolution efficiency compared to MoS₂-based catalysts .
  • Potassium phosphomolybdate’s solubility profile may reduce its efficacy in slow-release agricultural formulations compared to APMH .

Q & A

Q. What are the key physicochemical properties of ammonium phosphomolybdate hydrate, and how do they influence its applications in analytical chemistry?

this compound (APMH) is a yellow, crystalline powder (H₁₂Mo₁₂N₃O₄₀P·xH₂O) with a molecular weight of 1876.33 (anhydrous) . It is insoluble in water and nitric acid but soluble in alkaline solutions, forming complexes critical for phosphate detection . Its high molybdenum content (≥86.5% MoO₃) enables its use as a precipitating agent for phosphorus and tin analysis, leveraging its ability to form stable phosphomolybdate complexes under acidic conditions .

Q. What is the standard synthesis protocol for this compound in laboratory settings?

APMH is typically synthesized by reacting ammonium molybdate with phosphoric acid in acidic media. For example, a precursor solution for electrospinning may involve dissolving APMH in a polymer blend (e.g., PAN/PVP in DMF) followed by calcination at 500°C to remove organic components, yielding Mo₂C/carbon nanofibers . Precursor concentrations (e.g., 2 wt% APMH) and calcination parameters must be optimized to control crystallinity and catalytic activity .

Q. What are the recommended handling and storage practices for this compound?

APMH should be stored in sealed containers at room temperature, protected from light and moisture, to prevent decomposition or unintended reactions . While it is stable under standard conditions, thermal decomposition data (e.g., exact temperatures) remain undetermined, necessitating caution during high-temperature applications .

Advanced Research Questions

Q. How can this compound be utilized in spectrophotometric phosphate quantification, and what factors influence assay accuracy?

APMH reacts with phosphate ions in acidic media (e.g., 0.20 N H₂SO₄) to form a phosphomolybdate complex, which is reduced to molybdenum blue using hydrazine hydrate for UV-Vis detection at 840 nm . Critical parameters include:

  • pH control : Excess acidity prevents spontaneous reduction of molybdate .
  • Interference mitigation : Hemolysis or anticoagulants (e.g., EDTA) disrupt complex formation, requiring sample pre-treatment .
  • Reagent ratios : Optimized concentrations of ammonium molybdate (0.20%) and reductants ensure linearity (0.1–11 ppm PO₄³⁻) .

Q. What role does this compound play in electrocatalyst design, and how can synthesis parameters be optimized?

APMH serves as a molybdenum precursor in electrocatalysts for hydrogen evolution reactions (HER). For example, electrospinning APMH with PAN/PVP followed by calcination produces N,P-codoped Mo₂C/carbon nanofibers with high HER activity . Key optimization steps include:

  • Precursor concentration : 2 wt% APMH ensures uniform Mo distribution .
  • Calcination temperature : 500°C balances carbonization and Mo₂C crystallinity .
  • Polymer ratios : A 1:1 PAN/PVP ratio enhances fiber stability during synthesis .

Q. How do conflicting solubility profiles of this compound impact experimental design?

APMH is reported as water-insoluble but alkali-soluble . This dichotomy necessitates solvent selection based on application:

  • Precipitation assays : Use aqueous acidic conditions to form insoluble phosphomolybdate complexes .
  • Catalyst synthesis : Dissolve APMH in alkaline solutions (e.g., NaOH) for homogeneous precursor distribution .

Q. What analytical challenges arise when using this compound in complex matrices, and how can they be resolved?

Interference from ions like silicate or arsenate in phosphate assays can lead to false positives. Mitigation strategies include:

  • Selective reduction : Use stannous chloride instead of hydrazine to reduce specificity to phosphate .
  • Masking agents : Add tartaric acid to suppress silicate interference .

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